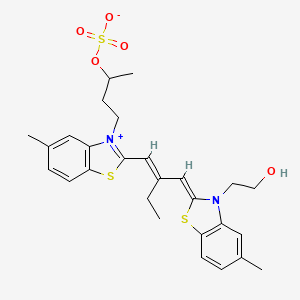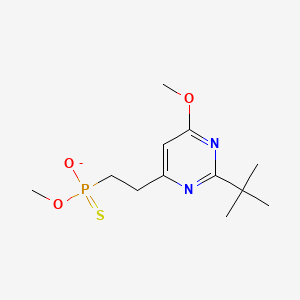
YNYJCXXOTFZQBS-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YNYJCXXOTFZQBS-UHFFFAOYSA-M is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonothioate group, a methoxypyrimidinyl moiety, and a tert-butyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YNYJCXXOTFZQBS-UHFFFAOYSA-M typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-tert-butyl-6-methoxypyrimidine with an appropriate alkylating agent, followed by the introduction of the phosphonothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
YNYJCXXOTFZQBS-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: The phosphonothioate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The methoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate derivatives, phosphine oxides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
YNYJCXXOTFZQBS-UHFFFAOYSA-M has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its reactivity and stability.
Mechanism of Action
The mechanism by which YNYJCXXOTFZQBS-UHFFFAOYSA-M exerts its effects involves its interaction with specific molecular targets. The phosphonothioate group can act as a mimic of phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function. The methoxypyrimidinyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl [2-(2-tert-butyl-6-methylpyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-ethoxypyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-chloropyrimidin-4-yl)ethyl]phosphonothioate
Uniqueness
YNYJCXXOTFZQBS-UHFFFAOYSA-M stands out due to its methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to similar compounds with different substituents.
Properties
CAS No. |
117291-73-3 |
|---|---|
Molecular Formula |
C12H20N2O3PS- |
Molecular Weight |
303.337 |
IUPAC Name |
2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl-methoxy-oxido-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C12H21N2O3PS/c1-12(2,3)11-13-9(8-10(14-11)16-4)6-7-18(15,19)17-5/h8H,6-7H2,1-5H3,(H,15,19)/p-1 |
InChI Key |
YNYJCXXOTFZQBS-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NC(=CC(=N1)OC)CCP(=S)([O-])OC |
Synonyms |
methyl [2-(1,1-dimethylethyl)-6-methoxypyrimidin-4-yl]ethylphosphonothioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


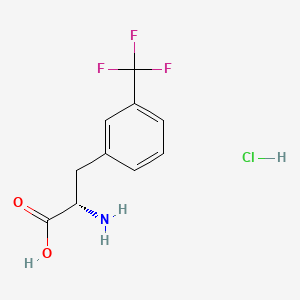

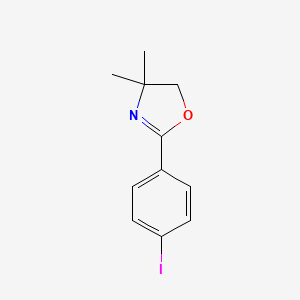
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)
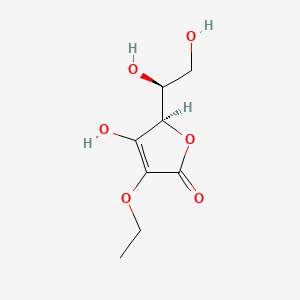
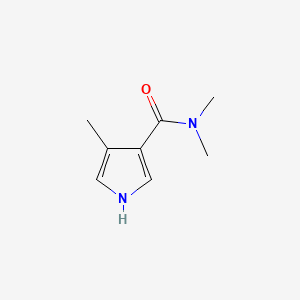

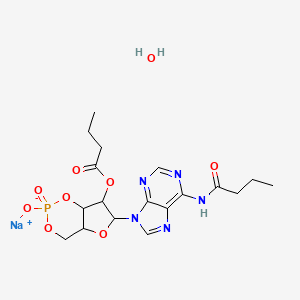
![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)
